N-tert-Butoxycarbonyl Amoxapine-d8 is a deuterated derivative of Amoxapine, which is classified as a tricyclic antidepressant. Amoxapine is primarily used for the treatment of depression and anxiety disorders, exhibiting both antidepressant and antipsychotic properties. The introduction of the tert-butoxycarbonyl protecting group enhances the compound's stability and facilitates its use in various chemical reactions.
Amoxapine was first synthesized in the 1970s and has since been utilized in clinical settings. The deuterated variant, N-tert-Butoxycarbonyl Amoxapine-d8, is produced for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8 typically involves multi-step organic reactions. The initial steps include the protection of the amine group using tert-butoxycarbonyl chloride followed by the introduction of deuterium at specific positions in the Amoxapine structure.
The molecular structure of N-tert-Butoxycarbonyl Amoxapine-d8 can be represented as follows:
The structural characteristics can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and functional groups within the molecule.
N-tert-Butoxycarbonyl Amoxapine-d8 can undergo several chemical reactions, including:
The reactivity of N-tert-Butoxycarbonyl Amoxapine-d8 is influenced by its electronic structure and steric factors introduced by the tert-butoxycarbonyl group, which can affect reaction rates and pathways.
N-tert-Butoxycarbonyl Amoxapine-d8 acts primarily as an antagonist at serotonin and norepinephrine receptors, contributing to its antidepressant effects. The mechanism involves:
N-tert-Butoxycarbonyl Amoxapine-d8 is primarily used in research applications, including:
N-tert-Butoxycarbonyl Amoxapine-d8 (CAS 1246814-71-0) is a deuterated and protected derivative of the tricyclic antidepressant amoxapine. Its molecular formula is C22H24ClN3O3, with a molecular weight of 421.95 g/mol [2] . The compound features two critical structural modifications:
Table 1: Structural Attributes of N-tert-Butoxycarbonyl Amoxapine-d8
Attribute | Specification |
---|---|
IUPAC Name | tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
Molecular Formula | C22H24ClN3O3 (deuterated at specified positions) |
Key Functional Groups | Benzooxazepine core, Boc-protected octadeuteriopiperazine |
XLogP3 | 3.9 |
The Boc group enhances the molecule’s stability and solubility in organic solvents, which is critical for its synthetic handling. Meanwhile, deuterium incorporation reduces metabolic degradation rates at labeled positions—a phenomenon known as the kinetic isotope effect—prolonging the molecule’s detectability in biological matrices [6].
In pharmaceutical quality control, N-tert-Butoxycarbonyl Amoxapine-d8 serves as a stable isotopically labeled internal standard for quantifying amoxapine and its metabolites. Its applications include:
Manufacturers supply this compound with comprehensive characterization data, including HPLC purity (>95%) and isotopic enrichment, ensuring alignment with ICH Q6A guidelines for reference standards [2] [6]. Its synthetic origin (e.g., from deuterated piperazine precursors) minimizes natural abundance, making it ideal for trace-level detection .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1